ジクロプロップ

概要

説明

作用機序

ジクロプロップは、オーキシンと呼ばれる天然の植物ホルモンの作用を模倣することによって、除草効果を発揮します。細胞壁の可塑性、タンパク質の生合成、エチレンの生成を増やし、異常な過剰な細胞分裂と成長を引き起こします。 これにより、感受性のある植物の維管束組織、特に活発な細胞分裂と成長を行っている植物が損傷します . 主要な分子標的は、植物における脂肪酸合成に重要な酵素であるアセチルCoAカルボキシラーゼです .

類似化合物の比較

ジクロプロップは、次のような他のクロロフェノキシ系除草剤と類似しています。

2,4-D (2,4-ジクロロフェノキシ酢酸): 両方の化合物は広葉雑草の防除に使用されますが、ジクロプロップはキラル特性のためにより選択的です.

MCPA (2-メチル-4-クロロフェノキシ酢酸): 化学構造は異なりますが、同様の用途を持つ別のクロロフェノキシ系除草剤です。

メコプロップ (2-(4-クロロ-2-メチルフェノキシ)プロパン酸): 構造と機能は似ていますが、メチル基の置換があります。ジクロプロップのユニークさは、キラル特性にあり、R-エナンチオマーを選択的に使用することで、ラセミ体混合物と比べてより効果的で環境に優しいものになります.

科学的研究の応用

Dichlorprop has several scientific research applications:

Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.

Medicine: Although primarily an herbicide, dichlorprop’s chiral properties have been studied for potential pharmaceutical applications.

生化学分析

Biochemical Properties

Dichlorprop interacts with various enzymes and proteins within biochemical reactions. It is thought to increase cell wall plasticity, biosynthesis of proteins, and the production of ethylene . These interactions result in abnormal and excessive cell division and growth .

Cellular Effects

Dichlorprop has significant effects on various types of cells and cellular processes. It influences cell function by causing abnormal and excessive cell division and growth, damaging vascular tissue . This is particularly evident in tissues undergoing active cell division and growth .

Molecular Mechanism

Dichlorprop exerts its effects at the molecular level through several mechanisms. It binds to certain biomolecules, leading to an increase in cell wall plasticity, protein biosynthesis, and ethylene production . This results in abnormal cell division and growth, damaging vascular tissue .

Dosage Effects in Animal Models

In animal models, the effects of Dichlorprop vary with different dosages. The first signs of toxicity in animals given daily doses of Dichlorprop were effects on the liver, kidneys, and red blood cells (anemia). Observations in dogs at high doses also included diarrhea and gastrointestinal ulcers .

準備方法

ジクロプロップはいくつかの方法で合成できます。一般的な合成経路の1つは、2,4-ジクロロフェノールとクロロ酢酸を、水酸化ナトリウムなどの塩基の存在下で反応させて、対応するエステルを生成する方法です。 このエステルはその後加水分解され、ジクロプロップが生成されます . 工業生産方法では、通常、高収率と高純度を確保するために連続プロセスが採用されます。 たとえば、連続自動調製方法では、1,2,3-トリクロロプロパンを触媒と液体苛性ソーダと反応させて、ジクロプロップを生成します .

化学反応の分析

ジクロプロップは、次のようなさまざまな化学反応を起こします。

酸化: ジクロプロップは酸化されて、対応するカルボン酸を生成します。

還元: 還元反応によって、ジクロプロップは対応するアルコールに変換されます。

置換: ジクロプロップは求核置換反応を起こし、塩素原子が他の求核剤に置き換わります。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤があります.

科学研究への応用

ジクロプロップは、次のようないくつかの科学研究に利用されています。

化学: 除草剤の作用と環境における挙動に関する研究におけるモデル化合物として使用されます。

生物学: ジクロプロップの植物の代謝や葉圏の微生物群集への影響に関する研究は、その生態学的影響に関する知見を提供しています.

医学: 主に除草剤ですが、ジクロプロップのキラル特性は、潜在的な医薬品への応用について研究されています。

類似化合物との比較

Dichlorprop is similar to other chlorophenoxy herbicides, such as:

2,4-D (2,4-dichlorophenoxyacetic acid): Both compounds are used to control broadleaf weeds, but dichlorprop is more selective due to its chiral nature.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Another chlorophenoxy herbicide with similar applications but different chemical structure.

Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid): Similar in structure and function but with a methyl group substitution. Dichlorprop’s uniqueness lies in its chiral nature, which allows for the selective use of the R-enantiomer, making it more effective and environmentally friendly compared to its racemic mixture.

生物活性

Dichlorprop, a herbicide belonging to the phenoxyacetic acid family, is primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its mechanism of action, pharmacokinetics, toxicity profiles, and environmental interactions. This article provides a comprehensive overview of these aspects, supported by data tables and relevant research findings.

Dichlorprop functions as a selective herbicide by mimicking the action of plant hormones, specifically auxins. This leads to uncontrolled growth in target plants, ultimately resulting in their death. The compound primarily affects the growth processes in dicotyledonous plants while having minimal effects on monocots.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of dichlorprop have been extensively studied. Key findings include:

- Absorption : After oral administration in rats, dichlorprop is rapidly absorbed, with over 87% being excreted in urine within 48 hours. The peak plasma concentration occurs approximately 3 hours post-administration .

- Metabolism : Dichlorprop is metabolized into several metabolites, with the primary metabolite being dichlorprop acid. Minor metabolites have also been detected but not fully characterized .

- Excretion : The majority of the administered dose is eliminated within the first 24 hours, primarily through urine .

Toxicity Profiles

Dichlorprop exhibits moderate acute toxicity when ingested and low toxicity via dermal exposure. Key points regarding its toxicity include:

- Acute Toxicity : The compound has a moderate oral LD50 value in rats, indicating potential risks upon ingestion. It is classified as a severe eye irritant but not a skin sensitizer .

- Chronic Toxicity : Long-term studies have identified target organs affected by dichlorprop as the kidneys and liver. Notably, chronic exposure has resulted in reduced body weight and food consumption in animal models .

- Reproductive and Developmental Effects : Studies have shown that high doses can lead to reproductive toxicity, including reduced fertility and increased pup mortality in rats .

Environmental Impact

Dichlorprop's environmental behavior is crucial for understanding its ecological risks:

- Photodegradation : Research indicates that dichlorprop can undergo photodegradation in aquatic environments, with a half-life of approximately 7.5 hours under simulated sunlight conditions .

- Soil Persistence : Studies on soil dissipation rates reveal that the (S)-enantiomer of dichlorprop dissipates more rapidly than the (R)-enantiomer .

Case Studies

Several studies highlight the biological activity and ecological implications of dichlorprop:

- Chronic Toxicity Study in Mice :

- Developmental Toxicity Study :

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Rate | >87% |

| Peak Plasma Concentration | 3 hours post-administration |

| Half-Life | ~4 hours |

| Major Metabolite | Dichlorprop acid |

Table 2: Toxicity Profile Overview

| Type | Acute Toxicity | Chronic Toxicity | Reproductive Effects |

|---|---|---|---|

| Oral LD50 | Moderate | Reduced body weight | Reduced fertility |

| Dermal Exposure | Low | Kidney & liver damage | Increased pup mortality |

| Eye Irritation | Severe |

特性

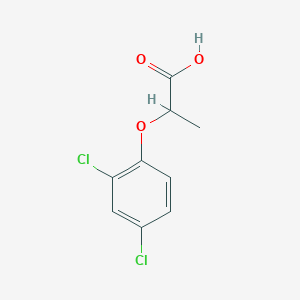

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3, Array | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020440 | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

204 °C o.c. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42, Relative density (water = 1): 1.4 | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |

| Record name | Dichlorprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

2,4-DP-p is thought to increase cell-wall plasticity, biosynthesis of proteins, and the production of ethylene. The abnormal increase in these processes result in abnormal and excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those that are undergoing active cell division and growth. /2,4-DP-p/, Acts as a selective weedkiller by virture of its plant growth regulating properties. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |

CAS No. |

120-36-5 | |

| Record name | 2,4-DP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18144 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7YV2RKO6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

117.5 °C, 117-118 °C | |

| Record name | DICHLOROPROP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0038 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Dichlorprop exhibit enantioselective toxicity?

A1: Yes, research indicates that the (R)-enantiomer of Dichlorprop is generally more active than the (S)-enantiomer. [, , , , , , ] This enantioselectivity is observed in various aspects, including uptake, degradation, and phytotoxic effects. [, , , , , , ]

Q2: What is the molecular formula and weight of Dichlorprop?

A2: The molecular formula of Dichlorprop is C9H8Cl2O3, and its molecular weight is 235.06 g/mol. []

Q3: Are there spectroscopic methods to characterize Dichlorprop?

A3: Yes, researchers have employed UV differential spectrophotometry and fluorescence spectrophotometry to study the interaction of Dichlorprop with enzymes like lipase. [] These techniques help in understanding the binding affinity and chiral interactions of Dichlorprop.

Q4: How persistent is Dichlorprop in the environment?

A4: Dichlorprop exhibits varying persistence depending on factors like soil type and moisture. [, , , ] In moist soils, average half-lives can range from 10 to 12 days. [, , ] Degradation is significantly slower in air-dried soils. [, ]

Q5: Is the degradation of Dichlorprop enantioselective?

A5: Yes, studies confirm that the degradation of Dichlorprop in soil is enantioselective, with the (S)-enantiomer generally degrading faster than the (R)-enantiomer. [, , ] This suggests the involvement of microbial activity in the degradation process. [, , ]

Q6: Can Dichlorprop leach into groundwater?

A6: Yes, Dichlorprop has the potential to leach into groundwater, particularly in structured soils with macropore flow. [, ] Factors like soil type, irrigation practices, and application rate influence the extent of leaching. [, ]

Q7: Does chitosan affect the bioavailability of Dichlorprop enantiomers?

A7: Research suggests that the presence of chitosan, a natural polysaccharide, can alter the enantioselective bioavailability of Dichlorprop to algae (Chlorella pyrenoidosa). [] This alteration is likely due to the differential interaction of chitosan with the two enantiomers. []

Q8: What analytical methods are commonly used for Dichlorprop determination?

A8: Common techniques include:

- Gas Chromatography (GC): Used for analyzing Dichlorprop residues in soil after extraction. []

- High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection or tandem mass spectrometry (MS/MS) for analyzing Dichlorprop enantiomers and metabolites in various matrices, including tea samples and wheat. [, ]

- Capillary Zone Electrophoresis (CZE): Utilized with a chiral reagent, heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin, for separating and analyzing Dichlorprop enantiomers in soil samples. []

Q9: What are some applications of immunoassays for Dichlorprop detection?

A9: Enzyme-linked immunosorbent assays (ELISAs) and polarization fluorescence immunoassays (PFIAs) have been developed for sensitive and selective detection of Dichlorprop. [, ] These methods offer rapid screening capabilities and are being explored for analyzing Dichlorprop residues in food samples like apples. [, ]

Q10: Have fluorescence-based techniques been used for Dichlorprop analysis?

A10: Yes, researchers have explored polarization fluorescence immunoassays (PFIA) and phase-modulation fluorescence lifetime immunoassays for Dichlorprop detection. [, ] These methods utilize the differences in fluorescence properties between free and antibody-bound fluorescently labeled Dichlorprop to enable quantification. [, ]

Q11: Are there voltammetric methods available for Dichlorprop determination?

A11: Yes, researchers have developed adsorptive stripping square wave voltammetric methods for analyzing Dichlorprop methyl ester. [] These techniques offer a sensitive approach for quantifying Dichlorprop in various matrices. []

Q12: What additives enhance Dichlorprop efficacy?

A12: Ammonium sulphate consistently enhances the phytotoxicity of Dichlorprop in both greenhouse and field settings. [] Other additives like neutralized phosphoric acid and certain inorganic salts have also shown potential for increasing its effectiveness. []

Q13: Are there any reported antagonistic effects with additives?

A13: Yes, while certain acids like orthophosphoric acid can individually enhance Dichlorprop's effect, three-way mixtures of an acid, ammonium sulphate, and Dichlorprop can exhibit antagonistic effects in the field. []

Q14: How does the application method affect Dichlorprop's efficacy?

A14: Studies show that conventional hydraulic nozzle applications at higher volumes (150-200 L/ha) are generally more effective than rotary atomizer applications at very low volumes (15 L/ha). [, ] Additionally, simulated rainfall immediately after spraying can significantly reduce Dichlorprop activity, while a rain-free interval of a few hours after application can enhance its effectiveness when combined with additives like ammonium sulphate. []

Q15: Are there controlled release formulations of Dichlorprop?

A15: Yes, researchers have successfully developed Dichlorprop-intercalated Zn/Al-layered double hydroxide (LDH) nanohybrids for controlled release. [, ] These formulations demonstrate a dependence of Dichlorprop release on the concentration of incoming ionic species, suggesting potential for tuning release profiles. [, ]

Q16: Are there any known cases of herbicide resistance to Dichlorprop?

A16: While not explicitly addressed in these studies, herbicide resistance is a growing concern. Further research is needed to understand the potential for resistance development to Dichlorprop and its implications for weed management.

Q17: What is the historical context of Dichlorprop use?

A17: Dichlorprop has been used as a herbicide for several decades, with research dating back to the mid-20th century. [, , ] Early studies focused on its persistence, efficacy on different weed species, and potential for environmental contamination. [, , ] Over time, research has expanded to explore its enantioselectivity, degradation pathways, and the development of more environmentally friendly formulations. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。